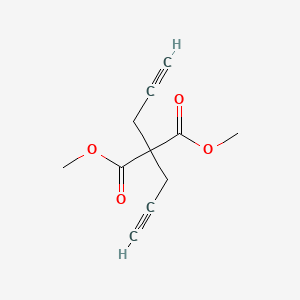![molecular formula C9H8Cl2O2 B3025372 2-[(3,4-Dichlorophenoxy)methyl]oxirane CAS No. 21320-30-9](/img/structure/B3025372.png)
2-[(3,4-Dichlorophenoxy)methyl]oxirane
Vue d'ensemble
Description
2-[(3,4-Dichlorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 . It is also known by its IUPAC name, 2-[(3,4-dichlorophenoxy)methyl]oxirane .
Synthesis Analysis
The synthesis of 2-[(3,4-Dichlorophenoxy)methyl]oxirane involves a reaction with potassium carbonate in acetone under reflux conditions in an inert atmosphere . The yield of this reaction is approximately 95% .Molecular Structure Analysis
The InChI code for 2-[(3,4-Dichlorophenoxy)methyl]oxirane is 1S/C9H8Cl2O2/c10-8-2-1-6 (3-9 (8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[(3,4-Dichlorophenoxy)methyl]oxirane is a solid at room temperature . It has a flash point of 170/8mm . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Gene Mutations and Micronuclei Induction
Oxiranes, such as 2-[(3,4-Dichlorophenoxy)methyl]oxirane, have been studied for their potential to induce gene mutations and micronuclei in mammalian cells. Research indicates that some oxiranes can cause significant chromosomal aberrations and gene mutations at certain concentrations, highlighting their mutagenic potential in genetic research and material safety evaluations (Schweikl, Schmalz, & Weinmann, 2004).
Catalytic Hydrogenation Studies
Theoretical studies have explored the catalytic hydrogenation of oxiranes, including derivatives like 2-[(3,4-Dichlorophenoxy)methyl]oxirane. These studies aim to understand the chemical reactions and mechanisms involved in converting oxiranes to other compounds, such as alcohols, which is crucial in chemical synthesis and industrial applications (Kuevi, Atohoun, & Mensah, 2012).
Stability in Aqueous Systems
The stability of oxirane compounds in aqueous environments is a critical aspect of their use in various applications, such as in dental materials. Studies have shown that while some oxiranes demonstrate stability, others may react and form different compounds. This stability is essential for ensuring the longevity and effectiveness of materials derived from oxiranes (Eick, Smith, Pinzino, & Kostoryz, 2006).
Application in Herbicides
Research has also explored the use of 2-[(3,4-Dichlorophenoxy)methyl]oxirane derivatives in herbicides. These studies focus on understanding the physiological effects of these compounds on plants, which can aid in developing more efficient and targeted agricultural chemicals (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).
Electrochromic Properties
The electrochromic properties of oxirane derivatives have been investigated for potential applications in smart materials and electronic devices. These studies examine how introducing functional groups to oxiranes can enhance their electrochromic performance, essential for developing advanced materials with variable optical properties (Zhang, Xu, Lu, Qin, Zhang, Zhen, & Mo, 2014).
Polymerization and Material Science
Oxiranes, including 2-[(3,4-Dichlorophenoxy)methyl]oxirane, are valuable in polymer science for synthesizing polymers with specific structural properties. Research in this area focuses on understanding the polymerization processes and the resulting material characteristics, which are crucial for developing new materials for various industrial and medical applications (Merlani, Koyama, Sato, Geng, Barbakadze, Chankvetadze, & Nakano, 2015).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s worth noting that compounds with similar structures, such as 2,4-dichlorophenoxyacetic acid, are known to induce uncontrolled growth and eventually death in susceptible plants . This suggests that 2-[(3,4-Dichlorophenoxy)methyl]oxirane may have a similar mode of action, but this needs to be confirmed with further studies.
Propriétés
IUPAC Name |
2-[(3,4-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-8-2-1-6(3-9(8)11)12-4-7-5-13-7/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLJEEOYPXGFOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276372 | |
| Record name | 2-[(3,4-dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-Dichlorophenoxy)methyl]oxirane | |
CAS RN |
2212-07-9, 21320-30-9 | |
| Record name | Propane, 1-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3,4-dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2,4-Difluorophenoxy)methyl]-3,5-dimethylisoxazole](/img/structure/B3025293.png)





![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)


